3-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
3-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile is a complex organic compound that features a benzonitrile core linked to a piperidine ring, which is further substituted with a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates.
Industrial Production Methods
Industrial production methods for this compound often employ microwave-assisted synthesis to enhance reaction rates and yields. This approach minimizes the use of toxic reagents and solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyrimidine moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
3-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). This interaction can modulate various signaling pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): Another compound with a similar structure and pharmacological profile.
Pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit a wide range of biological activities.
Uniqueness
3-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-[[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c18-15-10-20-17(21-11-15)23-16-4-6-22(7-5-16)12-14-3-1-2-13(8-14)9-19/h1-3,8,10-11,16H,4-7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPKTQJPMLYXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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